N,N-Dimethyl-2-mercaptonicotinamide

Description

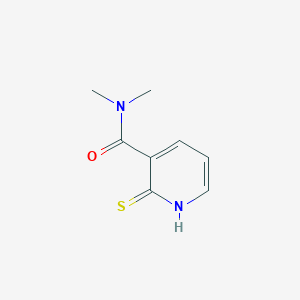

N,N-Dimethyl-2-mercaptonicotinamide is a nicotinamide derivative featuring a thiol (-SH) group at the 2-position of the pyridine ring and two methyl groups attached to the amide nitrogen.

Properties

IUPAC Name |

N,N-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-10(2)8(11)6-4-3-5-9-7(6)12/h3-5H,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVMZYDJQLKOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564218 | |

| Record name | N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121650-19-9 | |

| Record name | N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Methylation of 2-Mercaptonicotinamide

A foundational approach involves the dimethylation of 2-mercaptonicotinamide, where the amide nitrogen undergoes alkylation. This method typically employs methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a strong base like sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the amide’s lone pair attacks the electrophilic methyl group.

Reaction Protocol :

-

Substrate Preparation : 2-Mercaptonicotinamide is suspended in anhydrous dimethylformamide (DMF) under inert atmosphere.

-

Base Activation : NaH (2.2 equiv) is added at 0°C to deprotonate the amide.

-

Methylation : Methyl iodide (2.5 equiv) is introduced dropwise, followed by stirring at 60°C for 12 hours.

-

Workup : The mixture is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography.

Challenges :

Nucleophilic Substitution from 2-Chloronicotinamide Derivatives

This route leverages halogen displacement at position 2 of the pyridine ring. Starting from 2-chloro-N,N-dimethylnicotinamide, the chloride is replaced by a thiol group via reaction with thiourea or hydrogen sulfide (H₂S).

Reaction Protocol :

-

Substrate Synthesis : 2-Chloronicotinic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with dimethylamine to yield 2-chloro-N,N-dimethylnicotinamide.

-

Thiolation : The chloride intermediate is treated with thiourea in ethanol under reflux, catalyzed by potassium hydroxide (KOH).

-

Acid Hydrolysis : The resulting isothiouronium salt is hydrolyzed with dilute HCl to release the thiol.

Optimization Insights :

Cyclocondensation Strategies

Building the pyridine ring de novo offers an alternative pathway. A cyclocondensation reaction between thiourea and a diketone derivative (e.g., acetylacetone) forms the mercaptopyridine core, followed by dimethylation of the amide.

Reaction Protocol :

-

Cyclocondensation : Thiourea and acetylacetone are heated in glacial acetic acid at 120°C for 6 hours, forming 2-mercapto-4,6-dimethylpyridine.

-

Amidation : The pyridine derivative is reacted with dimethylamine in the presence of a coupling agent (e.g., EDCl/HOBt).

-

Purification : Recrystallization from ethanol yields the final product.

Limitations :

-

Requires multi-step synthesis, increasing complexity.

-

Moderate overall yields (~50%) due to intermediate purification losses.

Industrial Production Methods

Scalable synthesis of N,N-dimethyl-2-mercaptonicotinamide demands cost-effective and high-yield protocols. Continuous flow reactors and heterogeneous catalysis are pivotal in industrial settings.

Catalytic Dimethylation :

-

Catalyst : Alumina (Al₂O₃) or alumina-molybdenum oxide (Al₂O₃-MoO₃) facilitates dimethylamine insertion into the amide bond at 130–180°C.

-

Process :

Advantages :

Comparative Analysis of Methodologies

Table 1: Key Parameters of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Methylation | CH₃I, NaH, DMF | 60°C, 12 h | 40–50 | 90–95 |

| Nucleophilic Substitution | Thiourea, KOH, HCl | Reflux, 6 h | 65–70 | 85–90 |

| Cyclocondensation | Thiourea, acetylacetone | 120°C, 6 h | 50 | 80–85 |

| Catalytic Dimethylation | Al₂O₃, dimethylamine | 150°C, 10 bar | 85 | 95–98 |

Insights :

-

Catalytic dimethylation offers superior yields and scalability but requires specialized equipment.

-

Nucleophilic substitution balances yield and simplicity, making it ideal for laboratory-scale synthesis.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-mercaptonicotinamide undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiols.

Substitution: The nicotinamide core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides

Reduction: Thiols

Substitution: Various substituted nicotinamides depending on the electrophile used.

Scientific Research Applications

Biomedical Research Applications

N,N-Dimethyl-2-mercaptonicotinamide has been investigated for its role in enhancing the efficacy of therapeutic agents and in the development of novel drug delivery systems. Its chemical structure allows it to interact with biological molecules, which can be harnessed for various biomedical purposes.

Antioxidant Properties

DMNA exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that DMNA can scavenge free radicals, thereby reducing cellular damage and inflammation. This property makes it a candidate for developing therapies aimed at conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .

Drug Delivery Systems

The compound has been explored as an excipient in drug formulations due to its ability to enhance solubility and bioavailability of poorly soluble drugs. Studies have demonstrated that DMNA can improve the pharmacokinetic profiles of certain medications by facilitating their absorption across biological membranes .

Antimicrobial Activity

DMNA has shown promising results in antimicrobial assays, particularly against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property positions DMNA as a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Case Studies and Research Findings

Several research studies have documented the applications of DMNA in various contexts:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-mercaptonicotinamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the nicotinamide core can interact with various receptors and enzymes, modulating their activity. These interactions can affect multiple biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-Dimethyl-2-mercaptonicotinamide with structurally or functionally related compounds based on molecular features, reactivity, and applications derived from the evidence.

N,N-Dimethyl-2-sulfamoylnicotinamide

- Structure : Differs by a sulfonamide (-SO₂NH₂) group at the 2-position instead of a thiol .

- Reactivity : Sulfonamides are less nucleophilic than thiols but exhibit stronger hydrogen-bonding capacity, influencing solubility and biological interactions.

- Applications : Sulfonamide derivatives are widely used in pharmaceuticals (e.g., antibiotics) due to their stability and bioavailability.

N,N-Dimethyl-2-nitroaniline

- Structure: Aromatic nitro (-NO₂) and dimethylamide groups .

- Reactivity : The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring. Unlike thiols, nitro groups are redox-active and participate in reduction reactions.

- Applications : Nitroanilines are intermediates in dye synthesis and explosives.

Aliphatic N,N-Dimethylamides

- Examples : N,N-Dimethyloctanamide , N,N-Dimethyldecanamide , N,N-Dimethyldodecanamide .

- Structure : Long alkyl chains with terminal dimethylamide groups.

- Properties : Lipophilic due to alkyl chains; used as solvents or surfactants. The absence of aromatic or heterocyclic rings distinguishes them from nicotinamide derivatives.

Chloroacetamide Herbicides

- Examples : Alachlor, pretilachlor .

- Structure : Chlorine-substituted acetamides with aryl or thienyl groups.

- Reactivity : Chlorine enhances electrophilicity, enabling nucleophilic substitution. Thiols (as in the target compound) could similarly participate in substitution or metal coordination.

- Applications : Herbicidal activity via inhibition of plant fatty acid synthesis.

N,N-Dimethylacetamide (DMAc)

- Structure : Simple dimethyl-substituted acetamide .

- Properties : Polar aprotic solvent with high boiling point (164–167°C) and miscibility in water. Used in polymer synthesis and drug formulation. Unlike the target compound, lacks a heteroaromatic ring or sulfur functionality.

Data Table: Key Properties of Compared Compounds

Research Findings and Limitations

- Thiol vs.

- In contrast, N,N-Dimethyloctanamide is classified as low-risk .

- Gaps in Evidence : Direct studies on the target compound are absent; comparisons rely on structural analogs.

Biological Activity

N,N-Dimethyl-2-mercaptonicotinamide (DMN) is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a derivative of nicotinamide characterized by the presence of a mercapto group. Its molecular formula is C8H10N2S, with a molecular weight of 170.24 g/mol. The compound is soluble in organic solvents, which facilitates its use in various biological assays.

Biological Activity

1. Antioxidant Properties

DMN exhibits significant antioxidant activity, which has been linked to its ability to scavenge free radicals. Studies have shown that DMN can reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage in tissues .

2. Anti-inflammatory Effects

Research indicates that DMN can modulate inflammatory pathways. In vitro studies demonstrated that DMN reduces the production of pro-inflammatory cytokines in activated macrophages, potentially through the inhibition of nuclear factor kappa B (NF-κB) signaling .

3. Anticancer Potential

DMN has been investigated for its anticancer properties. A study reported that DMN induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins . Furthermore, DMN has shown efficacy in reducing tumor growth in xenograft models.

The biological effects of DMN are primarily attributed to its interaction with various cellular targets:

- Reactive Oxygen Species (ROS) Scavenging : DMN's thiol group allows it to neutralize ROS, thereby preventing cellular damage.

- Cytokine Modulation : By influencing cytokine production, DMN can alter immune responses and inflammation.

- Apoptotic Pathways : DMN activates intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

Case Study 1: Antioxidant Activity in Diabetic Models

In a study involving diabetic rats, DMN treatment resulted in a significant decrease in blood glucose levels and oxidative stress markers. Histopathological analysis showed improved pancreatic morphology compared to untreated controls .

Case Study 2: Anti-inflammatory Effects in Arthritis Models

DMN was administered to arthritic mice, resulting in reduced joint swelling and pain scores. Cytokine analysis revealed decreased levels of TNF-alpha and IL-6 in serum samples from treated mice .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.